methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate
Description
Methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate is a synthetic piperazine derivative characterized by a 3-oxopiperazine core substituted with a carbamoyl group linked to a 3,4-dichlorophenyl moiety and a methyl ester side chain. This compound is structurally related to sigma receptor ligands and opioid analogs, as evidenced by its dichlorophenyl and carbamoyl motifs, which are common in bioactive molecules targeting G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
methyl 2-[1-[(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O4/c1-23-12(20)7-11-13(21)17-4-5-19(11)14(22)18-8-2-3-9(15)10(16)6-8/h2-3,6,11H,4-5,7H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKFLBLUMTFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor with 3,4-dichlorophenylamine.
Formation of the Methyl Ester: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interaction with various biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate with key analogs, emphasizing structural variations and inferred pharmacological implications:
Key Structural and Functional Insights:
Core Heterocycle :
- The 3-oxopiperazine in the target compound provides rigidity and hydrogen-bonding capacity, contrasting with the furan in compound 95d () or the piperidine in SR140333 (). These differences influence pharmacokinetics (e.g., metabolic stability) and target selectivity .
Substituent Effects: The carbamoyl group in the target compound vs. the sulfonyl group in the ethyl ester analog () alters electronic properties. Carbamoyl’s hydrogen-bond donor/acceptor capacity may enhance interactions with polar receptor residues, while sulfonyl’s electron-withdrawing nature could stabilize negative charges in binding pockets . 3,4-Dichlorophenyl: Common in sigma ligands (e.g., BD 1008, BD 1047) and opioids (e.g., U-51754), this group enhances lipophilicity and π-π stacking with aromatic receptor residues .
Ester Variation: The methyl ester in the target compound vs. ethyl ester in CAS 1398065-92-3 affects hydrolysis rates and bioavailability.
Research Findings and Hypotheses
- Sigma Receptor Affinity : Structural alignment with BD 1008 and SR140333 () suggests the target compound may bind sigma receptors, which modulate ion channels and neurotransmitter release. The 3,4-dichlorophenyl group is critical for this interaction .
- Metabolic Stability : Compared to furan-based esters (), the piperazine core may reduce first-pass metabolism due to increased steric hindrance around the ester group.
- Toxicity Risks : Analogs like U-51754 () are regulated due to opioid-like effects, suggesting the target compound’s safety profile warrants evaluation for similar risks .
Biological Activity
Methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article aims to provide a detailed analysis of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperazine ring and a dichlorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 335.19 g/mol. The presence of the piperazine moiety suggests potential interactions with biological targets, particularly in the central nervous system and cancer cells.
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor activity. A study highlighted the efficacy of similar piperazine derivatives in inhibiting tumor growth in xenograft models. These compounds demonstrated a strong dependency on their free-drug exposure, suggesting that bioavailability plays a crucial role in their therapeutic effectiveness .
Table 1: Summary of Antitumor Activity Studies
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer proliferation. Notably, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is often implicated in tumor growth regulation. Compounds targeting this pathway have shown promise in preclinical studies .
Case Studies
Several case studies have documented the efficacy of piperazine derivatives:
- Case Study on Tumor Growth Inhibition : A study involving a derivative similar to this compound demonstrated a reduction in tumor size by over 50% in treated mice compared to controls over a four-week period.
- Clinical Trials : Ongoing clinical trials for related compounds are assessing their safety and efficacy in human subjects diagnosed with various malignancies, including lung and colon cancers .
Toxicity and Side Effects
Initial assessments suggest that while this compound exhibits promising antitumor properties, further studies are needed to evaluate its toxicity profile. Understanding the side effects is crucial for determining its suitability as a therapeutic agent.
Future Directions
Future research should focus on:
- Optimization of Structure : Modifications to enhance potency and reduce toxicity.
- Expanded Preclinical Studies : More extensive testing across various cancer models.
- Clinical Trials : Initiating phase I trials to assess safety in humans.
Q & A
Basic Synthesis: What are the key steps and reagents required to synthesize methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate?
The synthesis involves:
- Coupling reactions using carbodiimide reagents (e.g., diisopropylcarbodiimide) to activate carboxylic acids for amide bond formation .
- Trifluoroacetic acid or similar agents for trifluoromethylation or acid-catalyzed steps .
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) is often used for solubility and reaction efficiency .
- Purification via column chromatography or recrystallization to isolate the final product .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity of the compound?
Methodological considerations include:
- Temperature control : Lower temperatures (e.g., 273 K) reduce side reactions during coupling steps .
- Catalyst selection : Triethylamine aids in deprotonation during amide bond formation .
- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity in carbamoylation reactions .
- Reaction time monitoring : Kinetic studies via TLC or HPLC ensure completion without over-degradation .
Structural Characterization: What advanced techniques validate the molecular structure of this compound?
- X-ray crystallography resolves conformational differences in asymmetric units, highlighting dihedral angles between aromatic rings (e.g., 54.8°–77.5° variations) .
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm piperazine ring protonation states and carbamoyl group orientation .
- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Mechanistic Studies: How does the 3,4-dichlorophenyl group influence reactivity and biological interactions?
- Electronic effects : Chlorine atoms increase electrophilicity at the carbamoyl group, enhancing hydrogen bonding with biological targets (e.g., proteins) .
- Steric effects : Ortho-substitution on the phenyl ring creates steric hindrance, affecting rotational freedom in the piperazine core .
- Comparative studies : Analogues with fluorophenyl or hydroxyphenyl groups show reduced bioactivity, underscoring the necessity of chlorine substituents .
Biological Activity: What experimental designs are used to evaluate this compound’s therapeutic potential?
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases) .
- Cellular uptake : Fluorescence tagging or radiolabeling to track intracellular accumulation .
- In vivo models : Randomized block designs with split-plot arrangements (e.g., 4 replicates, 5 plants/group) ensure statistical rigor in pharmacokinetic studies .
Data Contradictions: How to resolve discrepancies in reported biological activity across studies?
- Meta-analysis : Compare structural analogs (e.g., methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate) to isolate substituent-specific effects .
- Reproducibility checks : Validate protocols using identical solvents (e.g., DCM vs. DMF) and purity thresholds (>95% by HPLC) .
- Computational modeling : Molecular docking studies reconcile crystallographic data with observed bioactivity .
Stability and Degradation: What factors influence the compound’s stability under laboratory conditions?
- pH sensitivity : Hydrolysis of the ester group occurs rapidly in basic aqueous media (e.g., NaOH) .
- Thermal stability : Decomposition above 473 K necessitates storage at 277 K .
- Light exposure : UV/Vis spectroscopy tracks photooxidation of the dichlorophenyl moiety .
Synthetic Byproducts: How are minor impurities identified and mitigated?
- LC-MS/MS detects trace byproducts (e.g., unreacted 3,4-dichlorophenylacetic acid) .
- Recrystallization optimization : Solvent mixtures (e.g., DCM:hexane) improve crystal lattice exclusion of impurities .
- Kinetic control : Slow addition of coupling reagents reduces dimerization side reactions .
Scale-Up Challenges: What methodological adjustments are needed for gram-scale synthesis?
- Continuous flow systems : Improve heat dissipation and mixing efficiency for exothermic reactions .
- Catalyst recycling : Immobilized enzymes or reusable carbodiimide derivatives reduce costs .
- Safety protocols : Ventilated enclosures for handling volatile solvents (e.g., DCM) .
Interdisciplinary Applications: How can this compound bridge chemistry and materials science?
- Coordination chemistry : The carbamoyl group acts as a ligand for transition metals (e.g., Cu) in catalytic applications .
- Polymer synthesis : Incorporation into monomers for stimuli-responsive hydrogels .
- Surface modification : Functionalization of nanoparticles for targeted drug delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
